[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone
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Overview
Description
9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-C][1,3]benzoxazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions often involve specific temperatures, pressures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in treating certain diseases or conditions due to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
- 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
Uniqueness
What sets 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone apart is its specific bromine substitutions and the naphthyl group, which confer unique chemical properties and biological activities. These structural features may enhance its reactivity and interaction with biological targets, making it a compound of interest in various research fields.
Properties
CAS No. |
303059-98-5 |
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Molecular Formula |
C27H18Br2N2O2 |
Molecular Weight |
562.3 g/mol |
IUPAC Name |
(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C27H18Br2N2O2/c28-20-9-7-17(8-10-20)26(32)27-31-24(22-14-21(29)11-12-25(22)33-27)15-23(30-31)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,27H,15H2 |
InChI Key |
PXNLHQWFDFJBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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